molecular formula C4H8ClN3O B1389797 (5-Methyl-1,2,4-oxadiazol-3-yl)methanamine CAS No. 54435-03-9

(5-Methyl-1,2,4-oxadiazol-3-yl)methanamine

Cat. No. B1389797
CAS RN: 54435-03-9
M. Wt: 149.58 g/mol
InChI Key: PMGNTVSNOHHGFJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(5-Methyl-1,2,4-oxadiazol-3-yl)methanamine” is a compound that belongs to the class of organic compounds known as oxadiazoles . Oxadiazoles are five-membered heterocyclic molecules possessing two carbon, two nitrogen, and one oxygen atom . They exist in four regioisomeric forms and have been successfully utilized as an essential part of the pharmacophore or as a flat, aromatic linker to place required substituents as per potential applications .


Synthesis Analysis

Oxadiazoles have been synthesized using various methods . The synthesis of all regioisomeric forms has been covered in the literature, taking representative examples . N-Trinitroethylamino derivatives and energetic salts based on 3-amino-4-(5-methyl-1,2,4-oxadiazol-3-yl)furazan, which is a combination of 1,2,5- and 1,2,4-oxadiazole rings, were synthesized and fully characterized by multinuclear NMR spectroscopy, IR, and elemental analysis .


Molecular Structure Analysis

The molecular structure of “(5-Methyl-1,2,4-oxadiazol-3-yl)methanamine” can be analyzed using various spectroscopic techniques . For instance, 1H-NMR and 13C-NMR can provide information about the hydrogen and carbon atoms in the molecule .


Chemical Reactions Analysis

Oxadiazoles, including “(5-Methyl-1,2,4-oxadiazol-3-yl)methanamine”, have shown favorable oxygen balance and positive heat of formations . They have been utilized in various applications, including pharmaceuticals and energetic materials .


Physical And Chemical Properties Analysis

The physical and chemical properties of “(5-Methyl-1,2,4-oxadiazol-3-yl)methanamine” can be determined using various techniques . For example, its molecular weight is 149.58 . It is a solid at room temperature and should be stored in an inert atmosphere at 2-8°C .

Scientific Research Applications

Anticancer Evaluation

1,2,4-Oxadiazole derivatives have been studied for their potential anticancer properties. For instance, the MTT assay is used to quantify living cells by measuring the activity of mitochondrial enzymes that reduce tetrazolium dye MTT to purple formazan. This indicates that compounds with the 1,2,4-oxadiazole moiety could be evaluated for their effectiveness in inhibiting cancer cell growth .

Anti-Trypanosomal Activity

These compounds have also been investigated for their anti-trypanosomal activity. Molecular docking studies followed by cytotoxicity and anti-trypanosomal activity evaluations suggest that 1,2,4-oxadiazole derivatives could serve as inhibitors against Trypanosoma cruzi cysteine protease cruzain .

Antioxidant and Anti-inflammatory Activities

A class of oxadiazole derivatives has been prepared and tested for antioxidant and anti-inflammatory activities. This suggests that “(5-Methyl-1,2,4-oxadiazol-3-yl)methanamine” could potentially be synthesized into derivatives with similar properties and tested for these activities .

Agricultural Biological Activities

In agriculture, 1,2,4-Oxadiazole derivatives exhibit a broad spectrum of biological activities and could be developed into efficient and low-risk chemical pesticides. They have been studied for their ability to combat plant diseases that threaten food security .

Medicinal Applications

Oxadiazoles have a wide range of medicinal applications including as anticancer agents, vasodilators, anticonvulsants, antidiabetics, among others. This broad scope suggests multiple potential research avenues for “(5-Methyl-1,2,4-oxadiazol-3-yl)methanamine” in medicine .

Docking Studies and Drug Design

The synthesis and structural confirmation through NMR and Mass spectral analysis of oxadiazole derivatives linked to other therapeutic agents like 5-fluoruracil indicate their potential in drug design and development. Docking studies can help predict the binding affinity and mode of action of these compounds .

Mechanism of Action

Target of Action

Similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various biological targets.

Biochemical Pathways

It’s known that this compound is synthesized through an annulation reaction, followed by desulfurization/intramolecular rearrangement .

Pharmacokinetics

In silico adme prediction has been performed for similar compounds , suggesting that this compound may have favorable pharmacokinetic properties.

Result of Action

Similar compounds have shown antifungal activities against certain strains at specific dosages , suggesting that this compound may also have potential biological activities.

Action Environment

It’s known that this compound has moderate thermal stabilities , suggesting that temperature could be a significant environmental factor influencing its stability.

Safety and Hazards

“(5-Methyl-1,2,4-oxadiazol-3-yl)methanamine” is classified as an irritant . Safety information includes pictograms GHS07, a signal word “Warning”, and hazard statements H302 . Precautionary statements include P280-P305+P351+P338 .

Future Directions

Oxadiazoles, including “(5-Methyl-1,2,4-oxadiazol-3-yl)methanamine”, have established their potential for a wide range of applications . They have been successfully utilized as an essential part of the pharmacophore or as a flat, aromatic linker to place required substituents as per potential applications . These molecules have also established themselves as potential high-energy core . Future research may focus on further exploring these applications and developing new synthesis methods .

properties

IUPAC Name

(5-methyl-1,2,4-oxadiazol-3-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7N3O/c1-3-6-4(2-5)7-8-3/h2,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPBSGOLXLCARIL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NO1)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

113.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5-Methyl-1,2,4-oxadiazol-3-yl)methanamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
(5-Methyl-1,2,4-oxadiazol-3-yl)methanamine
Reactant of Route 2
Reactant of Route 2
(5-Methyl-1,2,4-oxadiazol-3-yl)methanamine
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
(5-Methyl-1,2,4-oxadiazol-3-yl)methanamine
Reactant of Route 4
Reactant of Route 4
(5-Methyl-1,2,4-oxadiazol-3-yl)methanamine
Reactant of Route 5
Reactant of Route 5
(5-Methyl-1,2,4-oxadiazol-3-yl)methanamine
Reactant of Route 6
Reactant of Route 6
(5-Methyl-1,2,4-oxadiazol-3-yl)methanamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.